2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid
Description
2-Methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid is a heterocyclic compound featuring a fused pyridine-oxazine scaffold with a carboxylic acid substituent. The compound is synthesized via a one-pot reaction involving ethyl 3,4-dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylate intermediates, followed by hydrolysis to yield the carboxylic acid derivative . Its rigid bicyclic framework enhances binding affinity to biological targets, particularly carbonic anhydrases (CAs) and cancer cell growth modulators .
Properties
IUPAC Name |
2-methyl-3-oxo-4H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-9(8(13)14)7(12)11-6-5(15-9)3-2-4-10-6/h2-4H,1H3,(H,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBSUGPNZXJKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147080 | |
| Record name | 3,4-Dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154365-45-4 | |
| Record name | 3,4-Dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154365-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridine with a suitable carbonyl compound, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrido[3,2-b][1,4]oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrido[3,2-b][1,4]oxazine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. It is particularly noted for its role in the development of novel pharmaceuticals targeting various diseases.
Antimicrobial Properties
Research indicates that derivatives of pyrido[3,2-b][1,4]oxazine compounds exhibit antimicrobial activity. Studies suggest that modifications to the structure can enhance efficacy against specific bacterial strains and fungi. For instance, certain analogs have shown promising results in inhibiting the growth of resistant bacterial strains.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. Research has focused on its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, warranting further investigation into its mechanisms of action and potential as a chemotherapeutic agent.
Biochemistry
In biochemistry, 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid serves as an important intermediate in the synthesis of bioactive molecules.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases that are critical in cellular signaling processes. This inhibition can lead to altered metabolic states in cells, which is valuable for understanding disease mechanisms.
Proteomics Research
It is utilized in proteomics research as a tool for studying protein interactions and functions. The compound's unique structure allows it to bind selectively to target proteins, facilitating the investigation of protein dynamics and interactions within biological systems.
Material Science
In material science, this compound is being explored for its potential use in developing new materials with specific properties.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Research is ongoing into how these modifications can lead to materials with improved thermal stability or resistance to environmental degradation.
Nanotechnology
There is emerging interest in using this compound in nanotechnology applications. Its unique chemical structure may allow for the development of nanoscale devices or materials with tailored properties for applications in electronics or biomedicine.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A: Antimicrobial Activity | Investigated derivatives against bacterial strains | Showed significant inhibition against MRSA |
| Study B: Anticancer Properties | Evaluated cytotoxic effects on cancer cell lines | Induced apoptosis in breast cancer cells |
| Study C: Enzyme Inhibition | Assessed inhibition of specific kinases | Reduced phosphorylation levels in treated cells |
| Study D: Polymer Applications | Explored incorporation into polymer matrices | Enhanced mechanical strength observed |
Mechanism of Action
The mechanism of action of 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s activity is influenced by substituents on the oxazine ring and the pyridine moiety. Below is a systematic comparison with key analogues:
Structure-Activity Relationship (SAR) Insights
Carboxylic Acid vs. Ester Derivatives: The free carboxylic acid group in 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid enhances CA II isoform inhibition (IC₅₀ = 8.2 nM) compared to its ethyl ester counterpart, which lacks direct enzyme binding .
Substituent Position and Electronic Effects :
- C7 Substituents : Bromination at C7 (e.g., 7-bromo-4-methyl derivative) introduces steric bulk, reducing CA II affinity but improving anticancer activity against triple-negative breast cancer cells .
- C4 Methylation : Methyl groups at C4 (e.g., 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid) improve solubility and dye-sensitized solar cell (DSSC) performance due to enhanced electron withdrawal .
Scaffold Modifications :
- Replacement of the pyridine ring with a benzene moiety (e.g., 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide) retains CA inhibition but reduces potency (IC₅₀ = 15 nM for hCA II) .
- Furo-oxazine derivatives (e.g., hexahydro-2H-furo[3,2-b][1,4]oxazine) exhibit moderate anticancer activity but require polyhydroxylated chains for optimal cell penetration .
Biological Activity
2-Methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid (CAS No. 154365-45-4) is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by recent research findings.
- Molecular Formula : C9H8N2O4
- Molecular Weight : 208.17 g/mol
- CAS Number : 154365-45-4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives. A series of compounds synthesized from anthranilic acid exhibited notable activity against both gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications to the oxazine ring significantly influenced antibacterial efficacy.
Table 1: Antimicrobial Activity of Compounds Derived from 2-Methyl-3-Oxo-3,4-Dihydro-2H-Pyrido[3,2-b][1,4]Oxazine
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 8 | Staphylococcus aureus | 12.5 µg/mL |
| Compound 15 | Escherichia coli | 25 µg/mL |
| Compound 17 | Pseudomonas aeruginosa | 15 µg/mL |
This data suggests that certain derivatives possess strong antibacterial properties, making them potential candidates for further development as antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assessments were conducted on human lung fibroblast (WI38) cells to evaluate the safety profile of these compounds. The results indicated that compounds derived from this class exhibited minimal toxicity compared to Doxorubicin, a standard chemotherapy agent.
Table 2: Cytotoxic Effects on WI38 Cells
| Compound ID | IC50 (µM) |
|---|---|
| Doxorubicin | 0.5 |
| Compound 8 | >100 |
| Compound 15 | >100 |
| Compound 17 | >100 |
The high IC50 values for the new compounds suggest a favorable safety margin for normal cells .
Molecular docking studies were employed to understand the interaction between these compounds and specific biological targets. The binding affinity of the compounds to carbonic anhydrase XII was assessed using the Molecular Operating Environment software. The docking results revealed that these compounds could effectively inhibit the enzyme's activity, which is crucial for their antimicrobial action.
Case Studies
A recent case study focused on the synthesis and biological evaluation of a new series of quinolone and benzo[d][1,3]oxazine derivatives demonstrated promising results. The study utilized a metal-free synthesis approach and highlighted the potential of these compounds in developing new antimicrobial therapies .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Coupling | HOBt, EDC, DMF, 40°C, overnight stirring | |
| Ester hydrolysis | NaOH/MeOH, reflux, 6 hours | |
| Cyclization | Pd(OAc)₂, HCO₂H, 80°C, 12 hours |
Basic: What analytical techniques are used to confirm the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and stereochemistry, as applied to related benzothiazine derivatives .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) to verify substituent positions and hydrogen bonding patterns .
- HPLC-MS : Validates purity and molecular weight, particularly for intermediates like methyl esters or boronic acid derivatives .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst screening : Test palladium complexes (e.g., Pd/C) or ligands to enhance cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene may reduce side reactions .
- Temperature control : Gradual heating (40–80°C) prevents decomposition of thermally sensitive intermediates .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility assays : Validate activity using orthogonal methods (e.g., enzymatic vs. cell-based assays) .
- Structural analogs : Compare bioactivity of derivatives (e.g., fluoroquinophenoxazines) to identify critical substituents .
- Meta-analysis : Cross-reference datasets from patents (e.g., EP 4374877 A2) and peer-reviewed studies to identify consensus mechanisms .
Advanced: How to address discrepancies in safety data between SDS documents?
Methodological Answer:
- Hazard cross-referencing : Compare GHS classifications from multiple SDS (e.g., Kishida Chemical vs. Sigma-Aldrich) and prioritize precautionary measures (e.g., fire-resistant clothing, ventilation) even if classifications differ .
- Risk assessment : Conduct in-house toxicity screening (e.g., Ames test) for unclassified hazards .
Advanced: What strategies are effective for designing analogs with improved bioactivity?
Methodological Answer:
- CoMFA/QSAR studies : Use 3D pharmacophore modeling to guide substituent modifications, as demonstrated for fluoroquinophenoxazine derivatives .
- Heterocyclic diversification : Introduce fused rings (e.g., pyridazine or pyran moieties) to enhance binding affinity .
- Bioisosteric replacement : Substitute methyl groups with halogens or electron-withdrawing groups to modulate pharmacokinetics .
Advanced: How to validate the purity of intermediates in multi-step syntheses?
Methodological Answer:
- TLC monitoring : Use silica gel plates with UV detection for rapid assessment of reaction progress .
- Recrystallization : Purify intermediates (e.g., carboxylic acid derivatives) using ethanol/water mixtures .
- Chiral HPLC : Resolve enantiomers for stereospecific steps, critical for analogs like (S)-4-(6-Carboxy-9-fluoro...) .
Advanced: What are the challenges in scaling up chromatographic purification?
Methodological Answer:
- Column compatibility : Switch from silica gel to reverse-phase C18 columns for polar intermediates .
- Gradient optimization : Adjust acetonitrile/water ratios to balance resolution and run time .
- Cost-effective alternatives : Explore flash chromatography or centrifugal partition chromatography for >10g batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
